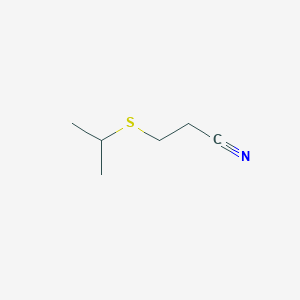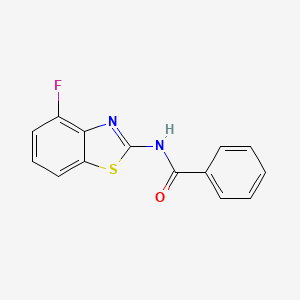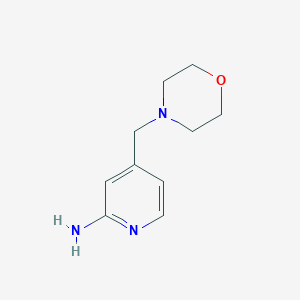![molecular formula C19H28N2O4 B14006919 Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its complex structure, which includes a benzyl group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protected amine. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride and a base such as sodium hydride.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the protected amine with the pyrrolidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used include dichloromethane and dimethylformamide, and reactions are typically carried out under inert atmospheres to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl alcohol, secondary alcohols.
Substitution: Azides, thiol derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active amine.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under physiological conditions, revealing the active amine group. This active amine can then interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate: Similar structure but with an acetate group instead of a pyrrolidine ring.
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propionate: Contains a propionate group, offering different reactivity and biological activity.
Uniqueness
Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a Boc-protected amine. This structure provides both stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C19H28N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-12-11-16-10-7-13-21(16)18(23)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22) |
Clave InChI |
ILJHPORXYDRRON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



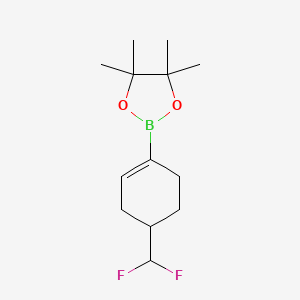
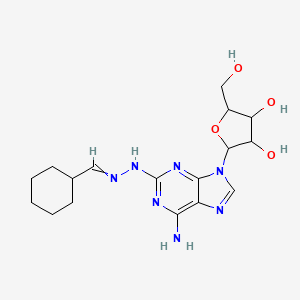
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
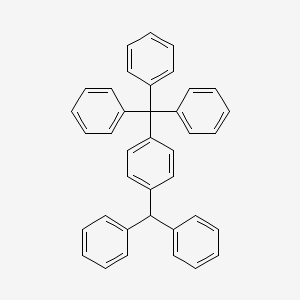
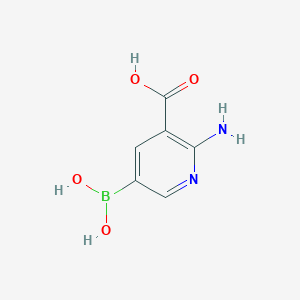
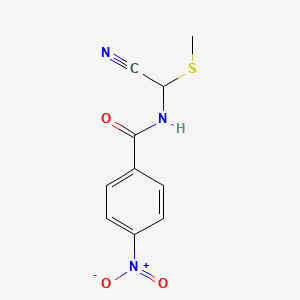
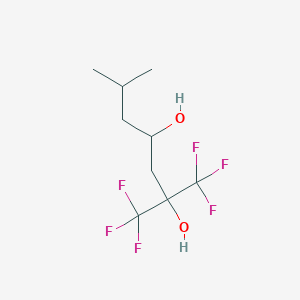
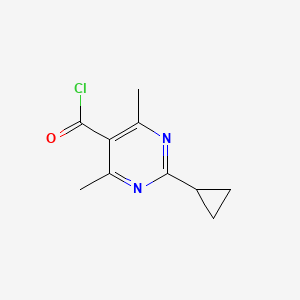
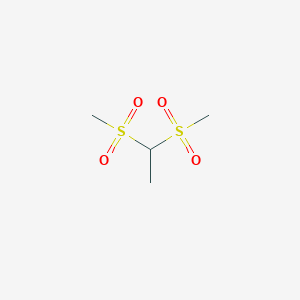
![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
